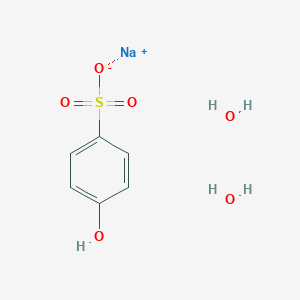

Natrium-4-hydroxybenzolsulfonat-Dihydrat

Übersicht

Beschreibung

Phenolsulphonate sodium, also known as sodium phenolsulfonate, is a sodium salt of phenolsulfonic acid. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is known for its antimicrobial and deodorant properties, making it a valuable ingredient in personal care products .

Wissenschaftliche Forschungsanwendungen

Natriumsulfonat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird zur Herstellung von Waschmitteln, Farbstoffen und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Natriumsulfonat entfaltet seine Wirkungen hauptsächlich durch seine antimikrobiellen Eigenschaften. Es hemmt das Wachstum von Mikroorganismen, indem es ihre Zellmembranen stört und essentielle Stoffwechselprozesse beeinträchtigt . Die Verbindung zielt auf verschiedene molekulare Pfade ab, einschließlich derer, die an der Zellwandsynthese und der Energieproduktion beteiligt sind .

Wirkmechanismus

Target of Action

Sodium 4-hydroxybenzenesulfonate dihydrate is known to mediate its effects through the neural anti-inflammatory pathway . The primary targets of this compound are two types of acetylcholine receptors located in the small intestine .

Mode of Action

The compound interacts with these acetylcholine receptors, leading to the activation of myenteric plexus neurons . This activation triggers the release of acetylcholine (ACh), which then induces an anti-inflammatory action .

Biochemical Pathways

The biochemical pathway primarily affected by Sodium 4-hydroxybenzenesulfonate dihydrate is the neural anti-inflammatory pathway . The downstream effects of this pathway activation include the reduction of inflammation in the small intestine .

Result of Action

The primary result of the action of Sodium 4-hydroxybenzenesulfonate dihydrate is the reduction of inflammation in the small intestine . This is achieved through the activation of the neural anti-inflammatory pathway and the subsequent release of acetylcholine .

Action Environment

The action, efficacy, and stability of Sodium 4-hydroxybenzenesulfonate dihydrate can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and effectiveness.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumsulfonat kann durch verschiedene Verfahren synthetisiert werden:

Sulfonierung von Phenol: Phenol wird mit Schwefelsäure umgesetzt, um Phenolsulfonsäure zu erzeugen, die dann mit Natriumhydroxid neutralisiert wird, um Natriumsulfonat zu bilden.

Pyrolyse von Natriumbenzolsulfonat: Benzolsulfonsäure wird mit wässrigem Natriumhydroxid umgesetzt, und das resultierende Salz wird bei hohen Temperaturen mit festem Natriumhydroxid verschmolzen, um Natriumphenoxid zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Natriumsulfonat beinhaltet typischerweise die Sulfonierung von Phenol, gefolgt von der Neutralisation mit Natriumhydroxid. Dieses Verfahren wird aufgrund seiner Effizienz und Wirtschaftlichkeit bevorzugt .

Analyse Chemischer Reaktionen

Natriumsulfonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Natriumsulfonat kann mit Oxidationsmitteln wie Natriumdichromat und Chromtrioxid zu Chinonen oxidiert werden.

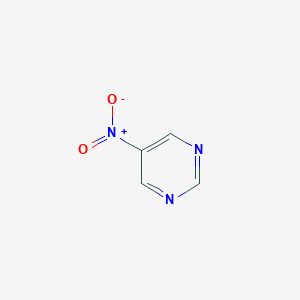

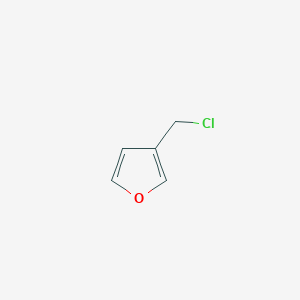

Elektrophile aromatische Substitution: Die Hydroxylgruppe in Natriumsulfonat aktiviert den aromatischen Ring und macht ihn gegenüber elektrophilen aromatischen Substitutionsreaktionen wie Halogenierung, Nitrierung und Sulfonierung hochreaktiv.

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumdichromat, Chromtrioxid, Kaliumnitrosodisulfonat (Fremy-Salz).

Elektrophile aromatische Substitution: Halogene (Chlor, Brom), Salpetersäure, Schwefelsäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte:

Oxidation: Chinone

Elektrophile aromatische Substitution: Halogenierte, nitrierte oder sulfonierte Derivate

Reduktion: Hydrochinone

Vergleich Mit ähnlichen Verbindungen

Natriumsulfonat ist anderen sulfonierten aromatischen Verbindungen ähnlich, wie zum Beispiel:

Benzolsulfonsäure: Beide Verbindungen sind sulfonierte aromatische Verbindungen, aber Natriumsulfonat hat zusätzlich eine Hydroxylgruppe, wodurch es in bestimmten chemischen Reaktionen reaktiver ist.

Toluolsulfonsäure: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Hydroxylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.

Einzigartigkeit: Die einzigartige Kombination einer Hydroxylgruppe und einer Sulfonatgruppe in Natriumsulfonat macht es in verschiedenen chemischen Reaktionen und Anwendungen, insbesondere in antimikrobiellen und desodorierenden Formulierungen, vielseitig einsetzbar .

Eigenschaften

IUPAC Name |

sodium;4-hydroxybenzenesulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONATFNYJWFNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892559 | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10580-19-5 | |

| Record name | Phenolsulphonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?

A1: Sodium 4-hydroxybenzenesulfonate dihydrate is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.

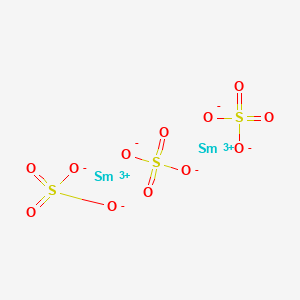

Q2: How does Sodium 4-hydroxybenzenesulfonate dihydrate interact with Lanthanide ions and what are the implications?

A2: Sodium 4-hydroxybenzenesulfonate dihydrate acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the Sodium 4-hydroxybenzenesulfonate dihydrate molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.

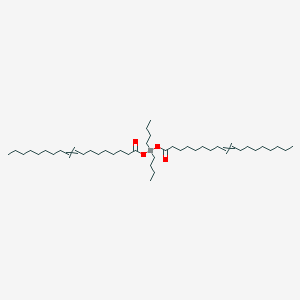

Q3: Can you elaborate on the catalytic application of Sodium 4-hydroxybenzenesulfonate dihydrate in polymer synthesis?

A3: Sodium 4-hydroxybenzenesulfonate dihydrate plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with Sodium 4-hydroxybenzenesulfonate dihydrate, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of Sodium 4-hydroxybenzenesulfonate dihydrate in modifying polymers for specific applications.

Q4: What are the limitations of Sodium 4-hydroxybenzenesulfonate dihydrate as a catalyst?

A4: Research indicates that Sodium 4-hydroxybenzenesulfonate dihydrate might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, Sodium 4-hydroxybenzenesulfonate dihydrate showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that Sodium 4-hydroxybenzenesulfonate dihydrate did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.